BENGHE Foundational & Exploratory

Check Availability & Pricing

Physicochemical properties of 2-Methylsulfonyl-
5-bromopyrimidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

2-Methylsulfonyl-5-
Compound Name:
bromopyrimidine-4-carboxylic acid

Cat. No.: B1587656

An In-depth Technical Guide to the Physicochemical Properties of 2-Methylsulfonyl-5-
bromopyrimidine-4-carboxylic acid

Introduction

2-Methylsulfonyl-5-bromopyrimidine-4-carboxylic acid is a heterocyclic organic compound
featuring a highly functionalized pyrimidine core. As a member of the pyrimidine carboxylic acid
family, it serves as a valuable building block in medicinal chemistry and organic synthesis.[1][2]
The strategic placement of a bromine atom, a carboxylic acid, and a strongly electron-
withdrawing methylsulfonyl group imparts a unique combination of reactivity and
physicochemical characteristics. These properties are critical determinants of the molecule's
behavior in both chemical and biological systems, influencing everything from reaction
outcomes to pharmacokinetic profiles in potential drug candidates.

This technical guide provides a comprehensive analysis of the known physicochemical
properties of 2-Methylsulfonyl-5-bromopyrimidine-4-carboxylic acid (CAS No: 30321-94-9).
For properties where experimental data is not publicly available, this document offers detailed,
field-proven experimental protocols for their determination, designed to equip researchers and
drug development professionals with the necessary tools for a thorough characterization of this
compound.

Chemical Identity and Molecular Structure
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The foundational step in characterizing any chemical entity is to establish its precise identity
and structure. The key identifiers and structural details for 2-Methylsulfonyl-5-
bromopyrimidine-4-carboxylic acid are summarized below.

Table 1: Chemical Identity of 2-Methylsulfonyl-5-bromopyrimidine-4-carboxylic acid

Identifier Value Source(s)
5-bromo-2-
IUPAC Name (methylsulfonyl)pyrimidine

-4-carboxylic acid

2-Methylsulfonyl-5-
broMopyriMidine-4-carboxylic

Synonyms acid, 4-Pyrimidinecarboxylic [1][3]
Acid, 5-Bromo-2-
(Methylsulfonyl)-
CAS Number 30321-94-9 [31[41[5]
Molecular Formula CeHsBrN204S [11[4116]
Molecular Weight 281.09 g/mol [1]
: CS(=0)
Canonical SMILES [1]

(=0)clncc(c(C(=0)0)n1)Br

| InChl Key | UEYGRSDYBWXDKJ-UHFFFAOYSA-N | |

The molecule's structure is defined by a central pyrimidine ring, which is substituted at key
positions. The methylsulfonyl group at position 2 and the nitrogen atoms within the ring act as
strong electron-withdrawing groups, significantly influencing the acidity of the carboxylic acid at
position 4. The bromine atom at position 5 provides a site for further synthetic modification,
such as transition-metal-catalyzed cross-coupling reactions.[7]

Caption: 2D Structure of 2-Methylsulfonyl-5-bromopyrimidine-4-carboxylic acid.

Core Physicochemical Properties

© 2025 BenchChem. All rights reserved. 2/10 Tech Support


https://www.benchchem.com/product/b1587656?utm_src=pdf-body
https://www.benchchem.com/product/b1587656?utm_src=pdf-body
https://www.benchchem.com/product/b1587656?utm_src=pdf-body
https://cymitquimica.com/cas/30321-94-9/
http://thoreauchem.com/prod/43473/
http://thoreauchem.com/prod/43473/
https://wap.guidechem.com/trade/2-methylsulfonyl-5-bromopyrimi-id4124839.html
https://www.2abiotech.net/show_product.html?pro_id=124035
https://cymitquimica.com/cas/30321-94-9/
https://wap.guidechem.com/trade/2-methylsulfonyl-5-bromopyrimi-id4124839.html
https://amp.chemicalbook.com/ProductChemicalPropertiesCB2530518_EN.htm
https://cymitquimica.com/cas/30321-94-9/
https://cymitquimica.com/cas/30321-94-9/
https://www.smolecule.com/products/s665460
https://www.benchchem.com/product/b1587656?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1587656?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

A summary of the available and predicted physicochemical data is presented below. The
scarcity of experimentally-derived public data for this specific molecule underscores the
importance of the protocols outlined in Section 4.

Table 2: Summary of Physicochemical Properties

Property Value / Observation Source(s) | Comment
Physical Form Solid

White to light yellow/brown Predicted based on related
Appearance

powder compounds[7]

Experimental determination is

Melting Point Data not available )
required.
Likely to decompose before
Boiling Point Data not available boiling at atmospheric
pressure.[8]
Flash Point 271.5°C [4]
Expected to be a strong acid
pKa Data not available due to multiple electron-

withdrawing groups.

| Solubility | Data not available | The methylsulfonyl and carboxylic acid groups suggest some
polar solvent solubility.[1] |

Acidity (pKa)

The acid dissociation constant (pKa) is a critical parameter, particularly in drug development, as
it dictates the ionization state of a molecule at a given pH. This, in turn, profoundly affects
solubility, membrane permeability, and interaction with biological targets.

For 2-Methylsulfonyl-5-bromopyrimidine-4-carboxylic acid, the carboxylic acid moiety is the
primary acidic functional group. Its acidity is significantly enhanced by the strong inductive and
resonance electron-withdrawing effects of the adjacent pyrimidine ring nitrogens and, most
notably, the methylsulfonyl group at the 2-position. For comparison, the related compound 5-
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Bromo-2-(methylthio)pyrimidine-4-carboxylic acid, which has a less electron-withdrawing
methylthio group, has a predicted pKa of 1.31 + 0.10.[7] It is therefore highly probable that the
pKa of the title compound is even lower, placing it in the category of a strong organic acid that
will be almost completely ionized to its carboxylate form at physiological pH (7.4).

Solubility

Solubility is a gatekeeper property for oral drug absorption and formulation development. This
molecule possesses both hydrophilic and hydrophobic features. The carboxylic acid (especially
in its ionized carboxylate form) and the polar methylsulfonyl group contribute to solubility in
polar solvents.[1] Conversely, the brominated pyrimidine ring is more lipophilic in nature. The
overall solubility in aqueous media is expected to be limited but highly pH-dependent. At pH
values well above the pKa, the ionized form should exhibit greater aqueous solubility than the
neutral acid form.

Reactivity and Stability

The compound's rich functionality dictates its chemical reactivity:

o Carboxylic Acid: Can undergo standard reactions such as esterification or amide bond
formation to generate derivatives.[7]

» Pyrimidine Ring: The electron-deficient nature of the ring, exacerbated by the methylsulfonyl
group, makes it susceptible to nucleophilic attack.

e Leaving Groups: Both the bromine atom and the methylsulfonyl group can potentially act as
leaving groups in nucleophilic aromatic substitution (SnAr) reactions.

An interesting aspect of reactivity is observed in a closely related system, 5-chloro-2-
methylsulfonyl-4-pyrimidinecarboxylic acid.[9] Studies on this analog revealed that its reaction
with amines leads to substitution of the methylsulfonyl group. However, when the carboxylic
acid is converted to an ester, the same reaction results in the substitution of the chlorine atom
instead. This "inverse of reactivity" is dictated by the ionization state of the carboxylic acid,
which modulates the electron density and reactivity of the pyrimidine ring.[9] This highlights the
critical need to consider reaction conditions carefully when using this scaffold for synthetic
transformations. For storage, the compound should be kept sealed in a dry environment.[10]
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Experimental Protocols for Characterization

The following protocols describe standardized methodologies for determining the key
physicochemical properties for which public data is lacking.

Protocol: Determination of pKa by Potentiometric
Titration

This protocol provides a robust method for experimentally determining the pKa value.
Principle: The compound is dissolved in a suitable solvent (e.g., water or a water/co-solvent
mixture) and titrated with a standardized strong base (e.g., NaOH). The pH is monitored

throughout the titration, and the pKa is determined from the half-equivalence point on the
resulting titration curve.

Apparatus & Reagents:

Calibrated pH meter with a glass electrode

Automatic titrator or manual burette (Class A)

Stir plate and magnetic stir bar

Standardized 0.1 M Sodium Hydroxide (NaOH), carbonate-free

2-Methylsulfonyl-5-bromopyrimidine-4-carboxylic acid

Deionized water, boiled to remove CO2

Co-solvent (e.g., methanol or acetonitrile) if aqueous solubility is insufficient
Procedure:

o Preparation: Accurately weigh approximately 28 mg (0.1 mmol) of the compound and
dissolve it in 50 mL of deionized water. If solubility is low, use a known mixture of water and
co-solvent (e.g., 50:50 water:methanol).
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o Calibration: Calibrate the pH meter using at least three standard buffers (e.g., pH 4.01, 7.00,
10.01).

« Titration: Place the dissolved sample on the stir plate and immerse the pH electrode. Begin
gentle stirring.

e Add the 0.1 M NaOH solution in small, precise increments (e.g., 0.05 mL).
» Record the pH value after each addition, allowing the reading to stabilize.
» Continue the titration well past the equivalence point (identified by a sharp change in pH).

e Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis). The pKa is the pH
value at the point where half of the volume of NaOH required to reach the equivalence point
has been added. Alternatively, the pKa can be found from the maximum of the first derivative
plot (ApH/AV vs. V).

Caption: Workflow for pKa determination by potentiometric titration.

Protocol: Determination of Aqueous Solubility (Shake-
Flask Method)

This protocol follows the OECD Guideline 105 and is the gold standard for determining
aqueous solubility.

Principle: An excess amount of the solid compound is agitated in water at a constant
temperature until equilibrium is reached. The solution is then filtered, and the concentration of
the dissolved compound in the clear aqueous phase is determined using a validated analytical
method, such as HPLC-UV.

Apparatus & Reagents:
» Constant temperature water bath or shaker
¢ Glass flasks with stoppers

o Syringe filters (e.g., 0.22 um PVDF)
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e Validated HPLC-UV method for quantification

e 2-Methylsulfonyl-5-bromopyrimidine-4-carboxylic acid
» Buffer solutions (e.g., pH 2, 5, 7.4, 9)

Procedure:

Preparation: Add an excess amount of the solid compound to flasks containing buffer
solutions at different, physiologically relevant pH values (e.g., pH 2.0 and pH 7.4). Ensure
enough solid is present that some remains undissolved at the end of the experiment.

Equilibration: Place the flasks in a shaker bath set to a constant temperature (e.g., 25°C or
37°C) and agitate for at least 24 hours. A preliminary experiment should confirm that
equilibrium is reached within this timeframe.

Sampling: After the initial equilibration, cease agitation and allow the solid to settle. Carefully
withdraw a sample from the supernatant.

Filtration: Immediately filter the sample using a syringe filter to remove all undissolved
particles.

Quantification: Dilute the filtered sample as necessary and analyze its concentration using a
pre-validated HPLC-UV method against a standard curve prepared with known
concentrations of the compound.

Confirmation: Repeat the sampling at a later time point (e.g., 48 hours) to ensure the
concentration is stable and that equilibrium has been achieved.

Caption: Workflow for solubility determination via the shake-flask method.

Relevance in a Scientific Context

The physicochemical properties of 2-Methylsulfonyl-5-bromopyrimidine-4-carboxylic acid
are intrinsically linked to its potential applications.

e In Drug Discovery: The expected strong acidity (low pKa) means the compound will exist as
a highly polar carboxylate anion under most physiological conditions. While this enhances
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agueous solubility, it can be a significant barrier to passive diffusion across biological
membranes (e.g., the gut wall or the blood-brain barrier), potentially limiting oral
bioavailability. The molecule's profile—high polarity, potential for hydrogen bonding, and
defined structure—makes it a candidate for fragment-based drug design or as a lead for
targets with polar binding pockets.

e In Chemical Synthesis: As a synthetic intermediate, its value lies in its multiple, differentially
reactive sites. The carboxylic acid can be used as a handle for coupling, while the bromine
and methylsulfonyl groups offer opportunities for building molecular complexity through
substitution or cross-coupling reactions. Understanding the "inverse reactivity"[9] is
paramount for chemists to selectively target a specific position on the pyrimidine ring and
achieve the desired synthetic outcome.

The interplay between these properties ultimately governs the compound's suitability for a
given purpose, as illustrated below.

. o o influences . )
LogP (Lipophilicity) pKa (Acidity) Reactivity Profile

Distribution Absorption Formulation

Synthetic Utility

Click to download full resolution via product page

Caption: Relationship between physicochemical properties and application suitability.

Conclusion

2-Methylsulfonyl-5-bromopyrimidine-4-carboxylic acid is a highly functionalized
heterocyclic compound with significant potential in both synthetic and medicinal chemistry. Its
key physicochemical characteristics are dominated by strong acidity and a complex reactivity
profile influenced by its multiple electron-withdrawing groups. While some basic identifiers are
known, critical experimental data for properties like pKa, solubility, and melting point are not
readily available in the public domain. The robust protocols provided in this guide offer a clear
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path for researchers to obtain this essential data, enabling a more complete understanding of
the molecule and facilitating its effective application in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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